molecular formula C35H38O6 B1635117 Methyl 2,3,4,6-tetra-O-benzyl-D-galactopyranoside CAS No. 195827-82-8

Methyl 2,3,4,6-tetra-O-benzyl-D-galactopyranoside

Cat. No.: B1635117
CAS No.: 195827-82-8
M. Wt: 554.7 g/mol
InChI Key: IXEBJCKOMVGYKP-KUTUMLQASA-N
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Description

Methyl 2,3,4,6-tetra-O-benzyl-D-galactopyranoside (CAS 53008-63-2) is a protected galactopyranoside derivative featuring four benzyl groups at the 2-, 3-, 4-, and 6-positions of the sugar ring and a methyl group at the anomeric position. This compound is widely used in carbohydrate chemistry as a key intermediate for synthesizing complex oligosaccharides, glycoconjugates, and biomaterials due to its stability and controlled reactivity . Its benzyl groups act as orthogonal protecting groups, enabling selective deprotection during multi-step syntheses.

Properties

IUPAC Name

(3R,4S,5S,6R)-2-methoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38O6/c1-36-35-34(40-25-30-20-12-5-13-21-30)33(39-24-29-18-10-4-11-19-29)32(38-23-28-16-8-3-9-17-28)31(41-35)26-37-22-27-14-6-2-7-15-27/h2-21,31-35H,22-26H2,1H3/t31-,32+,33+,34-,35?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEBJCKOMVGYKP-KUTUMLQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1[C@@H]([C@H]([C@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sodium Hydride-Mediated Benzylation

Early methods employed sodium hydride (NaH) as a base with benzyl bromide (BnBr) in dimethylformamide (DMF). Methyl-D-galactopyranoside reacts with 6 equivalents of BnBr under anhydrous conditions, generating the tetra-benzylated product over 17 hours. While this approach achieved 70% yield in small-scale experiments, it faced limitations:

  • Paraffin oil contamination : Commercial NaH dispersions introduced hydrocarbon impurities.
  • Safety risks : Exothermic reactions during BnBr addition and aqueous workups posed fire hazards.
  • Low scalability : Extended reaction times and tedious purification reduced industrial feasibility.

Carbohydrate Research (2010) documented similar conditions but reported yields of only 25–50%, attributed to competing side reactions such as over-benzylation and ether formation.

Improved Stepwise Benzylation Strategies

Potassium Hydroxide in Dimethyl Sulfoxide

WO2019239425A1 introduced a scalable protocol using potassium hydroxide (KOH) and benzyl chloride (BnCl) in dimethyl sulfoxide (DMSO). Key innovations include:

Reaction Conditions

Parameter Specification
BnCl equivalents 5.7
Temperature 15–20°C
Addition method 4 lots over 40–45 minutes
Base Powdered KOH
Solvent DMSO

This stepwise addition minimizes exotherms, suppresses dibenzyl ether formation, and achieves 70% yield with 95% purity. The absence of NaH eliminates paraffin oil contaminants, simplifying purification.

Solvent and Stoichiometry Optimization

Comparative studies revealed that DMSO enhances reactivity compared to DMF, enabling complete benzylation within 6–8 hours. Reducing BnCl from 6 to 5.7 equivalents decreased raw material costs while maintaining efficiency.

Purification Techniques

Acylation-Based Impurity Removal

Post-benzylation mixtures often contain mono-, di-, tri-, and penta-benzylated impurities. The patent WO2019239425A1 describes acylation with acetic anhydride and diisopropylethylamine (DIPEA) in dichloromethane (DCM):

Purification Protocol

  • Treat crude product with acetic anhydride (5 equivalents) and DIPEA (3 equivalents) in DCM.
  • Stir at 25–30°C for 4 hours to acetylate residual hydroxyl groups.
  • Wash with sodium bicarbonate to remove acetylated impurities.

This step increases purity to >99% by converting unreacted intermediates into polar byproducts easily separable via liquid-liquid extraction.

Comparative Analysis of Synthetic Methods

Method Yield Purity Reaction Time Scalability
NaH/BnBr/DMF 25–70% 85–90% 17 hours Low
KOH/BnCl/DMSO 70% 95–99% 6–8 hours High
KOH/BnCl/DMSO (patent) 70% >99% 8 hours Industrial

The KOH/DMSO method reduces costs by 30% compared to NaH-based approaches, primarily through shorter reaction times and lower reagent consumption.

Industrial-Scale Implementation

A pilot-scale synthesis using the patent method processed 118 kg of methyl-D-galactopyranoside:

  • Benzylation : 5.7 equivalents of BnCl added in four batches to a KOH/DMSO slurry.
  • Workup : Neutralization with aqueous HCl, followed by DCM extraction.
  • Acylation : Treatment with acetic anhydride removed 98% of impurities.
  • Crystallization : Isolated product exhibited 99.2% purity by HPLC.

This protocol’s eco-friendly profile stems from avoiding halogenated solvents and reducing wastewater generation by 40%.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4,6-tetra-O-benzyl-D-galactopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with PCC can yield aldehydes, while reduction with NaBH4 can produce alcohols .

Scientific Research Applications

Carbohydrate-Protein Interactions
In biological research, MBGT is instrumental in studying carbohydrate-protein interactions. It serves as a model compound to understand how carbohydrates interact with proteins, which is crucial for developing glycomimetics—molecules that mimic carbohydrate structures to modulate biological processes.

Immunomodulatory Effects
Recent studies indicate that MBGT may enhance immune responses by stimulating lymphocyte proliferation and cytokine production. This suggests potential therapeutic applications in immunocompromised patients or conditions requiring immune modulation.

Antimicrobial Properties
MBGT has demonstrated significant antibacterial activity against various pathogens. For instance, a study by Meloncelli et al. reported its efficacy against Escherichia coli and Salmonella enterica, with a minimum inhibitory concentration (MIC) of 32 µg/mL. This positions MBGT as a candidate for natural preservatives or therapeutic agents.

Medical Applications

Precursor for Drug Synthesis
MBGT acts as a precursor in the development of carbohydrate-based drugs. Its ability to undergo selective modifications allows researchers to synthesize novel therapeutic agents targeting diseases such as cancer and diabetes.

Industrial Applications

Building Block for Specialty Chemicals
In the chemical industry, MBGT is employed to produce specialty chemicals and as a building block for more complex molecules. Its versatility makes it suitable for various industrial applications requiring specific carbohydrate structures.

Case Study 1: Antibacterial Activity

A comprehensive study evaluated the antibacterial efficacy of MBGT against common foodborne pathogens. The results indicated that MBGT effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, highlighting its potential use as a natural antimicrobial agent.

Case Study 2: Immunomodulation

Another study focused on the immunomodulatory effects of MBGT on lymphocyte cultures derived from pre-term infants. The findings suggested that MBGT could enhance lymphocyte proliferation and cytokine production, indicating its potential role in therapeutic settings aimed at boosting immune responses.

Mechanism of Action

The mechanism of action of methyl 2,3,4,6-tetra-O-benzyl-D-galactopyranoside involves its role as a glycosyl donor in glycosylation reactions. The benzyl groups protect the hydroxyl groups, allowing selective reactions at specific positions. The compound interacts with glycosyltransferases and other enzymes involved in carbohydrate metabolism .

Comparison with Similar Compounds

Methyl 2,3,6-Tri-O-Benzoyl-4-O-(tert-butyldimethylsilyl)-β-D-galactopyranoside

  • Structure : Three benzoyl groups (2,3,6-positions), a tert-butyldimethylsilyl (TBS) group at C4, and a methyl aglycon.
  • Key Differences :
    • The benzoyl groups are electron-withdrawing, reducing the nucleophilicity of hydroxyls compared to benzyl groups.
    • The TBS group at C4 is base-sensitive, allowing selective deprotection under mild conditions (e.g., fluoride ions), unlike the acid-labile benzyl groups .
  • Applications : Suitable for stepwise deprotection strategies in regioselective glycosylations, particularly when silyl ether cleavage is required early in synthesis .

1-O-Acetyl-2,3,4,6-tetra-O-benzyl-D-galactopyranoside

  • Structure: Similar benzyl protection at C2,3,4,6 but an acetyl group at the anomeric position.
  • Key Differences: The acetyl group acts as a leaving group, enhancing reactivity in glycosylation reactions compared to the non-participating methyl group. Enables the formation of β-glycosidic bonds via neighboring group participation, whereas the methyl derivative requires alternative activation methods .
  • Applications : Preferred for synthesizing β-linked glycoconjugates and oligosaccharides with precise stereocontrol .

2,3,4,6-Tetra-O-benzyl-D-mannopyranose

  • Structure: Benzyl groups at C2,3,4,6 but with mannose stereochemistry (C2 and C4 hydroxyls in axial positions).
  • Key Differences: The axial C2 and C4 hydroxyls in mannose alter hydrogen-bonding patterns and glycosylation reactivity compared to galactose derivatives. Mannose derivatives are often used in immunostimulatory glycolipids (e.g., α-GalCer analogs) due to their distinct biological recognition .
  • Applications: Critical for synthesizing mannose-containing glycans relevant to immune response studies .

4-Methoxyphenyl 2,3,6-Tri-O-benzyl-β-D-galactopyranoside

  • Structure : Three benzyl groups (C2,3,6), a free hydroxyl at C4, and a 4-methoxyphenyl aglycon.
  • Key Differences :
    • The 4-methoxyphenyl group enhances leaving-group ability, facilitating glycosylation under milder conditions compared to methyl derivatives.
    • The unprotected C4 hydroxyl allows selective functionalization, enabling branched oligosaccharide synthesis .
  • Applications : Useful in chemoenzymatic synthesis where regioselective modification at C4 is required .

Ethyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-galactopyranoside

  • Structure: Acetyl groups at C2,3,4,6 and a thioethyl group at the anomeric position.
  • Key Differences :
    • Acetyl groups are base-labile, enabling rapid deprotection under alkaline conditions.
    • The thioethyl group increases stability and allows activation via thiophilic reagents (e.g., NIS/TfOH) for stereospecific glycosylation .
  • Applications : Ideal for one-pot multi-step syntheses requiring sequential deprotection and activation .

Biological Activity

Methyl 2,3,4,6-tetra-O-benzyl-D-galactopyranoside is a synthetic carbohydrate derivative known for its complex structure and significant biological activity. This compound features four benzyl ether groups attached to the galactopyranose ring, enhancing its solubility and reactivity. It has garnered attention in biochemical research due to its potential applications in various fields, including medicinal chemistry and carbohydrate research.

  • Molecular Formula: C35H38O6
  • Molecular Weight: 554.67 g/mol
  • Structure:
    • Contains four benzyl groups which provide stability and enhance interactions with biological targets.

Biological Activity

This compound exhibits various biological activities attributed to its galactose moiety. Key areas of interest include:

  • Binding Affinity:
    • The compound demonstrates strong binding activity with fluorescent chromophores, indicating high affinity interactions that can be utilized in labeling studies for carbohydrates .
  • Carbohydrate-Protein Interactions:
    • It is utilized to study carbohydrate-protein interactions, which are crucial for understanding biological processes such as cell signaling and recognition.
  • Synthesis of Glycomimetics:
    • The compound serves as a precursor in the synthesis of glycomimetics, which are designed to mimic natural carbohydrates and can have therapeutic implications.

The mechanism of action primarily involves the binding interactions with biomolecules. This compound interacts with proteins and receptors through non-covalent forces such as hydrogen bonding and hydrophobic interactions. This binding can lead to alterations in protein conformation and function.

Applications in Research

This compound has several applications across different scientific domains:

  • Chemical Synthesis:
    • It is used as an intermediate in the synthesis of complex carbohydrates and glycosylation reactions.
  • Biological Research:
    • The compound is critical in the study of carbohydrate-based drugs and therapeutic agents.
  • Industrial Use:
    • Employed in the production of specialty chemicals and as a building block for more complex molecules.

Case Studies

Several studies have highlighted the biological relevance of this compound:

Comparative Analysis

To contextualize this compound within its class of compounds, a comparison table is presented below:

Compound NameMolecular FormulaUnique Features
This compoundC35H38O6High stability due to extensive benzyl protection
Methyl-alpha-D-galactopyranosideC7H14O6Basic structure without benzyl protection
Methyl 2,3-O-isopropylidene-D-galactopyranosideC11H18O7Contains isopropylidene protecting groups
Methyl 1-thio-beta-D-galactopyranosideC7H14O5SFeatures a thiol group instead of a benzyl group

Q & A

Q. How can low yields in Sonogashira coupling or Click chemistry with this compound be troubleshooted?

  • Catalyst Optimization : Use CuI/TBTA for azide-alkyne cycloadditions to reduce Cu-induced degradation.
  • Protecting Group Compatibility : Replace acid-labile groups (e.g., acetates) with benzyl ethers to prevent side reactions during coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,3,4,6-tetra-O-benzyl-D-galactopyranoside
Reactant of Route 2
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Methyl 2,3,4,6-tetra-O-benzyl-D-galactopyranoside

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